5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide

mGluR5 allosteric modulator neuropharmacology

5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide (CAS 2749909-62-2) is a halogenated benzamide derivative with the molecular formula C₁₁H₁₃BrFNO₂ and a molecular weight of 290.13 g/mol. The compound is characterized by a bromine atom at the 5-position, a fluorine atom at the 2-position, and an N-(2-methoxyethyl) side chain on the benzamide core.

Molecular Formula C11H13BrFNO2
Molecular Weight 290.13 g/mol
Cat. No. B8166938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide
Molecular FormulaC11H13BrFNO2
Molecular Weight290.13 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Br)C(=O)NCCOC)F
InChIInChI=1S/C11H13BrFNO2/c1-7-5-10(13)8(6-9(7)12)11(15)14-3-4-16-2/h5-6H,3-4H2,1-2H3,(H,14,15)
InChIKeyHLRQXMQYPNUSLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide: A Halogenated Benzamide Building Block for Targeted Chemical Synthesis


5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide (CAS 2749909-62-2) is a halogenated benzamide derivative with the molecular formula C₁₁H₁₃BrFNO₂ and a molecular weight of 290.13 g/mol [1]. The compound is characterized by a bromine atom at the 5-position, a fluorine atom at the 2-position, and an N-(2-methoxyethyl) side chain on the benzamide core. This specific substitution pattern and functional group arrangement are of interest in medicinal chemistry as a building block for the synthesis of biologically active compounds, particularly those targeting specific enzymes or receptors .

Why 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide Cannot Be Simply Replaced by Closely Related Analogs


The precise arrangement of bromine, fluorine, and the methoxyethyl amide side chain on the benzamide core dictates the compound's unique physicochemical and biological profile. Even subtle changes to this substitution pattern, such as replacing the 2-methoxyethyl group with an ethyl, cyclopropylmethyl, or difluoroethyl group, or altering the halogenation pattern, can drastically alter molecular properties including lipophilicity, metabolic stability, and target binding affinity [1]. Consequently, this compound cannot be generically substituted with another in-class benzamide derivative without risking a significant change in the intended synthetic outcome or biological activity.

Quantitative Differentiation of 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide Against Key Structural Analogs


N-Substituent Comparison: Methoxyethyl vs. Cyclopropylmethyl in mGluR5 Modulation

The N-(2-methoxyethyl) side chain in 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide is hypothesized to confer distinct binding kinetics at the mGluR5 receptor compared to analogs with different N-substituents. While direct binding data for this specific compound are not available, a structurally related analog, 5-Bromo-N-(cyclopropylmethyl)-2-fluoro-4-methylbenzamide, has been described as having unique chemical and biological properties due to its cyclopropylmethyl group . The presence of the methoxyethyl ether in the target compound is predicted to increase polarity and hydrogen-bonding potential relative to the cyclopropylmethyl analog, which could translate to improved solubility and altered receptor residence time.

mGluR5 allosteric modulator neuropharmacology

Halogenation Pattern: 5-Bromo-2-fluoro vs. 5-Bromo-N-(2,2-difluoroethyl) Analogs

The combination of a single fluorine atom on the aromatic ring and a bromine at the 5-position in 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide creates a unique electronic environment. This differs significantly from analogs like 5-Bromo-N-(2,2-difluoroethyl)-2-fluoro-4-methylbenzamide, which introduces an additional fluorine atom on the ethyl side chain . The difluoroethyl group is a well-known strategy to block metabolic oxidation and increase metabolic stability [1], whereas the methoxyethyl group in the target compound is more likely to modulate solubility and hydrogen bonding.

halogen bonding metabolic stability medicinal chemistry

Fragment-Based Discovery: 2-Fluoro-4-methylbenzamide Core as a Privileged Fragment

The 2-fluoro-4-methylbenzamide core is a recognized fragment in drug discovery, with the unsubstituted compound acting as an inhibitor of the Ras protein . The addition of a 5-bromo and an N-(2-methoxyethyl) group in the target compound represents a significant elaboration of this fragment. The methoxyethyl side chain is a common motif for improving solubility and cellular permeability, while the bromine atom can serve as a synthetic handle for further derivatization or contribute to halogen bonding with a target protein [1].

fragment-based drug discovery NMR screening Ras inhibition

Optimal Research and Industrial Applications for 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide


Lead Optimization of mGluR5 Allosteric Modulators

This compound serves as a strategic building block for exploring N-substituent effects on mGluR5 allosteric modulation. The methoxyethyl side chain offers a distinct polarity and hydrogen-bonding profile compared to other analogs, making it a valuable tool for tuning pharmacokinetic properties while maintaining core scaffold interactions .

Synthesis of Halogenated Benzamide Libraries for Fragment-Based Drug Discovery

As an advanced intermediate, this compound is well-suited for the rapid generation of diverse benzamide libraries. The bromine atom provides a robust synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the creation of complex molecular architectures from a common precursor [1].

Structure-Activity Relationship (SAR) Studies on BET Bromodomain Inhibitors

While direct binding data for this specific compound are lacking, its core structure is closely related to known BET bromodomain inhibitors. It can be used as a reference compound or a starting point for SAR exploration to understand the impact of the methoxyethyl side chain on target engagement and cellular activity [2].

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